Zinc nitrite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10102-02-0 |

|---|---|

Molecular Formula |

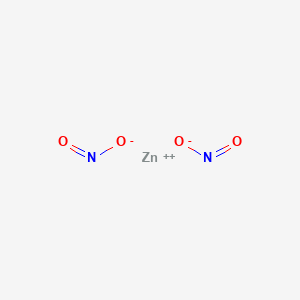

Zn(NO2)2 N2O4Zn |

Molecular Weight |

157.4 g/mol |

IUPAC Name |

zinc;dinitrite |

InChI |

InChI=1S/2HNO2.Zn/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChI Key |

HHIMNFJHTNVXBJ-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].[Zn+2] |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Zn+2] |

Other CAS No. |

10102-02-0 |

Synonyms |

Zinc nitrite |

Origin of Product |

United States |

Foundational & Exploratory

synthesis methods for zinc nitrite

An In-depth Technical Guide to the Synthesis of Zinc Nitrite for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core (Zn(NO₂)₂), offering detailed experimental protocols and quantitative data to support research and development activities. The information is tailored for professionals in the fields of chemistry, materials science, and drug development who require a thorough understanding of this compound preparation.

Properties of this compound

This compound is an inorganic compound that is soluble in water. However, its aqueous solutions are susceptible to hydrolysis, and evaporation can lead to the formation of zinc oxynitrite (ZnO·Zn(NO₂)₂)[1]. The compound is also thermally sensitive, decomposing at approximately 100°C with the release of nitrogen oxides when heated slowly in the air[1].

Synthesis Methodologies

Two primary methods for the synthesis of this compound are detailed below: an electrolytic synthesis employing a double decomposition reaction with an ion-exchange membrane, and a classical chemical synthesis based on a precipitation-evaporation technique.

Method 1: Electrolytic Synthesis via Double Decomposition

This modern approach allows for the production of a high-purity aqueous solution of this compound with controlled levels of ionic impurities. The process involves the electrolytic transfer of zinc and nitrite ions across selective ion-exchange membranes[1].

Materials and Equipment:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Sodium nitrite (NaNO₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

5-cell electrodialyzer equipped with anion-exchange membranes (e.g., Selemion AMV) and cation-exchange membranes (e.g., Selemion CMV)[1]

-

DC power supply

-

Pumps and reservoirs for the respective solutions

Procedure:

-

Prepare the Feed Solutions:

-

Dissolve 575 g of zinc sulfate heptahydrate in deionized water to create a 15% by weight aqueous solution of ZnSO₄. This solution will be fed into the desalting chamber (I)[1].

-

Dissolve 600 g of sodium nitrite in deionized water to prepare a 30% by weight aqueous solution of NaNO₂. This solution will be fed into the desalting chamber (III)[1].

-

Prepare a 1.7% by weight aqueous solution of this compound to be placed in the concentrating chamber (II) at the start of the process[1].

-

Prepare a 3.0% by weight aqueous solution of Na₂SO₄ to supply the anode and cathode chambers[1].

-

-

Electrodialysis Setup:

-

Assemble the 5-cell electrodialyzer according to the manufacturer's instructions, with the anion and cation exchange membranes separating the chambers.

-

Circulate the prepared solutions through their respective chambers.

-

-

Electrolysis:

-

Apply a direct current to the electrodialyzer. A typical current density ranges from 1.0 A/dm³ to the limiting current density, preferably between 1.5 to 5.0 A/dm³[1].

-

Maintain the reaction temperature between 10 to 50°C, with a preferred range of 20 to 40°C[1].

-

The duration of the electrolysis can range from 5 to 50 hours, typically 10 to 40 hours, depending on the desired concentration[1].

-

-

Product Collection and Analysis:

-

The aqueous this compound solution is produced in the concentrating chamber (II)[1].

-

Monitor the concentrations of zinc, nitrite, sodium, and sulfate ions periodically. Zinc ion concentration can be determined by ICP luminescence spectrometry, and nitrite ion concentration by ion chromatography[1]. Sodium and sulfate ion concentrations are also measured by ICP luminescence spectrometry[1].

-

Caption: Workflow for the electrolytic synthesis of this compound.

| Parameter | Value/Range | Reference |

| Reactant Concentrations | ||

| Zinc Sulfate (ZnSO₄) | 15% by weight | [1] |

| Sodium Nitrite (NaNO₂) | 30% by weight | [1] |

| Operational Parameters | ||

| Current Density | 1.5 - 5.0 A/dm³ | [1] |

| Temperature | 20 - 40°C | [1] |

| Duration | 10 - 40 hours | [1] |

| Product Composition | ||

| Zn(NO₂)₂ Concentration | 10 - 25% by weight (preferably 15-20%) | [1] |

| Nitrite (NO₂⁻) Ion Concentration | 5 - 15% by weight (preferably 9-12%) | [1] |

| Zinc (Zn²⁺) Ion Concentration | 5 - 10% by weight (preferably 7-9%) | [1] |

| Sodium (Na⁺) Ion Concentration | 200 - 2000 ppm | [1] |

| Sulfate (SO₄²⁻) Ion Concentration | ≤ 20 ppm | [1] |

Method 2: Chemical Synthesis by Precipitation and Evaporation

A traditional method for preparing this compound involves the reaction of a zinc salt with a nitrite salt in a suitable solvent, followed by separation of the precipitate and recovery of the product from the filtrate[1].

Materials:

-

Zinc sulfate (ZnSO₄)

-

Sodium nitrite (NaNO₂)

-

Ethanol

Procedure:

-

Reaction:

-

Mix a solution of zinc sulfate with an ethanol solution of sodium nitrite. The use of ethanol as a solvent is crucial as it helps in the precipitation of the sodium sulfate byproduct due to its lower solubility in ethanol compared to water[1].

-

-

Filtration:

-

Filter the resulting mixture to remove the precipitated sodium sulfate[1].

-

-

Evaporation and Crystallization:

Caption: Logical flow of the chemical synthesis of this compound.

Conclusion

This guide has detailed two distinct methods for the synthesis of this compound. The electrolytic method offers a high degree of control and yields a high-purity aqueous solution, making it suitable for applications sensitive to ionic contamination. The classical chemical synthesis, while conceptually simpler, may present challenges in achieving high purity due to the co-precipitation of byproducts and the potential for hydrolysis. The choice of synthesis method will depend on the desired purity, scale of production, and the specific application of the this compound. Further research into the optimization of the classical method and the characterization of the resulting products would be beneficial.

References

An In-depth Technical Guide to Zinc Nitrite: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, synthesis, and properties of zinc nitrite. The information is curated for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Chemical Formula and Molecular Properties

This compound is an inorganic compound with the chemical formula Zn(NO₂)₂ .[1] It is composed of one zinc cation (Zn²⁺) and two nitrite anions (NO₂⁻). The molecular weight of this compound is 157.4 g/mol .[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related compounds for comparative analysis.

| Property | Value | Compound | Reference |

| Molecular Formula | Zn(NO₂)₂ | This compound | [1] |

| Molecular Weight | 157.4 g/mol | This compound | [1] |

| Solubility in Water | Soluble | This compound | [2] |

| Thermal Decomposition | Decomposes at ~100°C | This compound | [2] |

| Appearance | Hygroscopic solid | This compound | |

| Molecular Weight | 297.49 g/mol | Zinc Nitrate Hexahydrate | [3] |

| Density | 2.065 g/cm³ | Zinc Nitrate Hexahydrate | [3] |

| Melting Point | 36.4 °C | Zinc Nitrate Hexahydrate | [3] |

| Boiling Point | Decomposes at ~125 °C | Zinc Nitrate Hexahydrate | [3] |

Chemical Structure and Coordination Chemistry

In Cs₂[Zn(NO₂)₄], the zinc(II) ion is coordinated by four nitrite ligands.[4] The nitrite ion acts as a ligand, binding to the zinc center through one of its oxygen atoms. The coordination is described as intermediate between symmetrical chelation and syn-unidentate nitrito coordination. This results in one short and one long Zn-O bond for each nitrite ligand, with bond lengths of approximately 2.080 Å and 2.516 Å, respectively.[4] This unsymmetrical coordination is likely adopted to minimize steric hindrance between the nitrite ligands.[4] It is plausible that in solid this compound, the nitrite ions also coordinate to the zinc centers through the oxygen atoms, potentially in a bridging or chelating fashion to form a polymeric structure.

Experimental Protocols

Synthesis of Aqueous this compound via Double Decomposition

A modern and efficient method for the preparation of an aqueous solution of this compound involves a double decomposition reaction using an ion-exchange membrane.[2] This method avoids the use of organic solvents and yields a high-purity product.

Materials:

-

Zinc sulfate (ZnSO₄)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Electrolytic synthesis apparatus with an anion-exchange membrane and a cation-exchange membrane

Procedure:

-

Prepare an aqueous solution of zinc sulfate and an aqueous solution of sodium nitrite.

-

In an electrolytic cell separated by anion and cation exchange membranes, introduce the zinc sulfate solution into the appropriate chamber and the sodium nitrite solution into another.

-

Apply an electric current to the cell. The zinc ions (Zn²⁺) will migrate through the cation-exchange membrane, and the nitrite ions (NO₂⁻) will migrate through the anion-exchange membrane.

-

These ions combine in a central chamber to form an aqueous solution of this compound.

-

The process is continued until the desired concentration of this compound is achieved. The resulting solution can be used directly for various applications.[2]

References

An In-depth Technical Guide on the Physical and Chemical Properties of Zinc Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc nitrite, with the chemical formula Zn(NO₂)₂, is an inorganic compound that, despite its simple stoichiometry, is not as extensively characterized as its nitrate counterpart. Its apparent instability and hygroscopic nature have limited the availability of comprehensive data. This technical guide consolidates the available information on the physical and chemical properties of this compound, providing a resource for researchers and professionals in drug development and other scientific fields where zinc compounds and nitrite chemistry are of interest. Due to the limited data on the isolated solid, much of the available information pertains to its behavior in aqueous solutions and as complexed species.

Physical Properties

Quantitative data on the physical properties of solid this compound is scarce in the literature. Much of the available information is either computed or refers to the compound in solution.

| Property | Value | Notes |

| Molecular Formula | N₂O₄Zn | [1] |

| Molecular Weight | 157.4 g/mol | Computed[1] |

| Appearance | Hygroscopic solid | [2] |

| Melting Point | Decomposes at ~100 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available for the solid | |

| Solubility | Soluble in water | [3] |

Chemical Properties

| Property | Description |

| Thermal Stability | This compound is thermally unstable and decomposes at approximately 100 °C when heated slowly in air, releasing nitrogen oxides.[3] |

| Hydrolysis | It is susceptible to hydrolysis in aqueous solutions. Evaporation of an aqueous solution of this compound leads to the formation of zinc oxynitrite (ZnO·Zn(NO₂)₂).[3] |

| Reactivity in Solution | In aqueous solutions, this compound exists as zinc cations (Zn²⁺) and nitrite anions (NO₂⁻). The solution is slightly acidic due to the hydrolysis of the Zn²⁺ ion. |

Synthesis of this compound

The synthesis of pure, solid this compound is not well-documented, likely due to its instability. However, methods for the preparation of its aqueous solution have been described.

Experimental Protocols

1. Electrolytic Synthesis via Double Decomposition (Modern Method)

This method produces an aqueous solution of this compound with a reduced concentration of sodium ions.[3]

-

Raw Materials: A zinc compound (e.g., zinc sulfate) and an alkali nitrite (e.g., sodium nitrite).[3]

-

Apparatus: An electrolytic cell equipped with an ion-exchange membrane as a diaphragm.[3]

-

Procedure:

-

Prepare an aqueous solution of the zinc compound and an aqueous solution of the alkali nitrite.

-

Introduce the solutions into the appropriate chambers of the electrolytic cell separated by the ion-exchange membrane.

-

Apply an electric current to initiate the double decomposition reaction, leading to the formation of an aqueous this compound solution in one of the chambers.

-

The concentration of the resulting this compound solution is typically in the range of 10-25% by weight.[3]

-

2. Synthesis via Reaction in Ethanol (Traditional Method)

This method relies on the differential solubility of the reactants and products in ethanol.[3]

-

Raw Materials: Zinc sulfate and sodium nitrite.

-

Solvent: Ethanol.

-

Procedure:

-

Mix zinc sulfate with an ethanol solution of sodium nitrite.

-

A precipitate of sodium sulfate will form due to its low solubility in ethanol.

-

Filter the precipitate to separate it from the filtrate containing dissolved this compound.

-

Evaporation and concentration of the filtrate can be attempted to obtain this compound crystals, though this process is complicated by the compound's tendency to hydrolyze and form zinc oxynitrite.[3]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of aqueous this compound.

Reactivity and Chemical Behavior

Detailed studies on the reactivity of isolated this compound are limited. However, the behavior of zinc(II)-nitrite complexes provides insight into its chemical properties.

-

Coordination Chemistry: In complexes, the nitrite ion typically binds to the zinc(II) center through one of the oxygen atoms (a nitrito complex).[4]

-

Hydrolysis and Formation of Zinc Oxynitrite: As previously mentioned, the evaporation of aqueous solutions of this compound leads to the formation of zinc oxynitrite, indicating a reaction between the this compound and water, likely facilitated by the removal of water.[3] The proposed structure for zinc oxynitrite is ZnO·Zn(NO₂)₂.[3]

Hydrolysis and Decomposition Pathway

Caption: Proposed pathway for hydrolysis and thermal decomposition.

Spectroscopic Data

There is a lack of published spectroscopic data (e.g., IR, Raman, NMR) for pure, solid this compound. Characterization is often performed on its aqueous solutions or on more stable zinc(II)-nitrite complexes. For aqueous solutions, analytical techniques such as ion chromatography can be used to determine the concentration of nitrite ions, while ICP luminescence spectrometry can be used for zinc ion concentration.[3]

Handling and Safety

Given its properties, the following handling and safety precautions are recommended:

-

Hygroscopicity: this compound should be stored in a tightly sealed container in a dry environment to prevent absorption of atmospheric moisture.

-

Thermal Instability: Avoid heating this compound, as it decomposes to release toxic nitrogen oxides.[3]

-

Incompatibility: As a nitrite salt, it may be incompatible with strong acids (which can release nitrous acid) and reducing agents.

Conclusion

This compound is a compound for which detailed physical and chemical data are not widely available, primarily due to its instability and hygroscopic nature. It is most commonly handled and studied in its aqueous form. The primary known chemical characteristics are its thermal decomposition at a relatively low temperature and its susceptibility to hydrolysis. The synthesis of its aqueous solution is well-defined, particularly through an electrolytic double decomposition method that minimizes ionic impurities. For researchers and professionals, it is crucial to recognize the limited data on the solid-state properties of this compound and to handle it with appropriate precautions, considering its instability and reactivity. Further research would be beneficial to fully characterize this compound.

References

An In-depth Technical Guide on the Thermal Decomposition of Zinc Nitrite and Zinc Nitrate

Executive Summary

This technical guide provides a comprehensive overview of the thermal decomposition of zinc nitrite and a detailed analysis of the thermal decomposition of zinc nitrate. Initial investigations revealed a significant disparity in the available scientific literature between these two compounds. This compound is a highly reactive and unstable compound, and thus, detailed studies on its thermal decomposition are scarce. In contrast, the thermal decomposition of zinc nitrate, particularly its hydrated forms, has been extensively studied and is well-documented. This guide first addresses the known properties and limited decomposition data for this compound. The subsequent and primary focus is a thorough examination of the multi-stage thermal decomposition of zinc nitrate, including quantitative data, detailed experimental protocols, and visual diagrams of the decomposition pathways and analytical workflows.

Thermal Decomposition of this compound (Zn(NO₂)₂)

This compound (CAS No: 10102-02-0) is an inorganic compound that is notably less stable and less studied than its nitrate counterpart.

Stability and Properties

Scientific literature indicates that this compound is highly susceptible to hydrolysis. It is so reactive with water that it cannot be prepared from aqueous solutions, from which only basic salts will separate. This inherent instability complicates its synthesis, isolation, and characterization in a pure, anhydrous form.

Thermal Decomposition Pathway

Detailed experimental data on the thermal decomposition of pure this compound is limited. However, available information suggests the following:

-

Decomposition Temperature: this compound is reported to decompose at approximately 100°C when heated slowly in the air.

-

Decomposition Products: The decomposition process releases nitrogen oxides (NOx).

-

Intermediate Formation: During the evaporation of its aqueous solution, it is known to form zinc oxynitrite (ZnO·Zn(NO₂)₂), indicating that the decomposition pathway is complex and influenced by the presence of water.

Due to the limited availability of in-depth research and quantitative data for this compound, the remainder of this guide will focus on the extensively characterized thermal decomposition of zinc nitrate.

Thermal Decomposition of Zinc Nitrate (Zn(NO₃)₂)

The thermal decomposition of zinc nitrate, most commonly studied in its hexahydrate form (Zn(NO₃)₂·6H₂O), is a multi-step process involving dehydration, the formation of basic zinc nitrate intermediates, and final conversion to zinc oxide.

Overall Reaction

The general equation for the thermal decomposition of anhydrous zinc nitrate is: 2Zn(NO₃)₂(s) → 2ZnO(s) + 4NO₂(g) + O₂(g)[1][2][3][4][5]

This reaction typically occurs at temperatures in the range of 300-500°C.[1] The decomposition of the hydrated salt is more complex, involving the loss of water molecules at lower temperatures before the nitrate moiety decomposes.

Data Presentation: Thermal Decomposition Stages

The thermal decomposition of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) has been characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals several distinct stages of mass loss, which are summarized below.

| Stage | Temperature Range (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Description of Process |

| 1 | ~40 | - | - | Melting of the hexahydrate salt in its water of crystallization. |

| 2 | 180 - 417 | 360 | ~48% | Partial dehydration and formation of lower hydrates (tetrahydrate, dihydrate) and basic zinc nitrate intermediates. |

| 3 | 417 - 490 | 440 | ~13% | Decomposition of the intermediate compounds to form zinc oxide (ZnO).[6] |

Note: The specific temperatures and mass loss percentages can vary depending on experimental conditions such as the heating rate and atmosphere.

The decomposition of related basic zinc nitrates, such as Zn₅(OH)₈(NO₃)₂·2H₂O, also proceeds through a series of intermediate steps. This compound is stable up to about 110°C, above which it decomposes to form anhydrous and less hydrated phases before finally yielding zinc oxide around 190°C.[7]

Mandatory Visualization: Reaction Pathway and Workflow

The following diagrams, created using the DOT language, illustrate the decomposition pathway of zinc nitrate hexahydrate and a typical experimental workflow for its analysis.

References

Stability of Aqueous Zinc Nitrite Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solutions of zinc nitrite (Zn(NO₂)₂) are utilized in various industrial applications, including as corrosion inhibitors and in metal surface treatments.[1] Despite their utility, these solutions are known for their limited stability, being susceptible to both hydrolysis and thermal decomposition.[1] This technical guide provides a comprehensive overview of the current understanding of the stability of aqueous this compound solutions, including factors influencing their degradation, proposed decomposition pathways, and methodologies for their assessment. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound solutions in their work.

Chemical Properties and Known Instabilities

This compound is a water-soluble inorganic salt that is known to be unstable under certain conditions. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolysis

Aqueous solutions of this compound are described as "vulnerable to hydrolysis".[1] Upon evaporation, these solutions can form zinc oxynitrite (ZnO·Zn(NO₂)₂), a basic salt of this compound.[1] This suggests that in solution, an equilibrium exists that can be shifted towards the formation of less soluble basic salts, particularly with changes in concentration and temperature. The hydrolysis of the zinc(II) ion, which has been studied in nitrate solutions, likely plays a significant role in the overall stability of the nitrite salt solution as well.

Thermal Decomposition

Factors Affecting the Stability of Aqueous this compound Solutions

The stability of aqueous this compound solutions is influenced by several key factors, including temperature, pH, concentration, and the presence of impurities.

Temperature

As previously mentioned, temperature is a critical factor. The decomposition of this compound is an endothermic process, and therefore, the rate of decomposition increases with increasing temperature. For practical purposes, storage at elevated temperatures should be avoided to minimize the degradation of the solution.

pH

The pH of the aqueous solution can significantly impact the stability of the nitrite ion and the zinc species. In acidic solutions, nitrites can disproportionate to form nitric oxide and nitrate. Conversely, in alkaline conditions, the formation of zinc hydroxide and other basic zinc salts may be favored. A patent related to the stability of nitrite solutions, in general, suggests that maintaining a pH of at least 8 can inhibit bacterially-mediated oxidation of nitrite to nitrate.[2]

Concentration

The concentration of the this compound solution can also affect its stability. A patent concerning nitrite solutions as corrosion inhibitors suggests that maintaining a nitrite ion concentration of at least 2.5% by weight can inhibit the activity of Nitrobacter agilis, a bacterium known to oxidize nitrites to nitrates.[2] For a specific aqueous this compound solution for metal surface treatment, concentrations of 10-25% by weight of Zn(NO₂)₂ have been described.[1]

Impurities

The presence of certain ionic impurities can potentially influence the stability of this compound solutions. For instance, a patented formulation for an aqueous this compound solution for metal surface treatment specifies very low concentrations of sulfate (SO₄²⁻) and calcium (Ca²⁺) ions to ensure the efficiency of the treatment process, which may also relate to the stability of the solution.[1]

Proposed Decomposition and Stabilization Pathways

Decomposition Pathways

Based on the available information, the following diagram illustrates the potential decomposition pathways of aqueous this compound.

Caption: Proposed decomposition pathways for aqueous this compound.

Stabilization Strategies

A patent for a specific application of aqueous this compound suggests the use of stabilizers.[1] The following diagram outlines these potential stabilization approaches.

References

A Technical Guide to Zinc Nitrite for Researchers

This technical guide provides an in-depth overview of zinc nitrite (Zn(NO₂)₂), focusing on its chemical identifiers, properties, experimental protocols, and its role in cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the chemistry and biological implications of this compound.

Chemical Identifiers and Properties

This compound is an inorganic compound that serves as a source of both zinc ions (Zn²⁺) and nitrite ions (NO₂⁻). Its identification and properties are crucial for its application in research and development.

Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in chemical databases and regulatory documents.

| Identifier Type | Value |

| CAS Number | 10102-02-0[1] |

| PubChem CID | 10130086[1] |

| Molecular Formula | N₂O₄Zn or Zn(NO₂)₂[1] |

| IUPAC Name | zinc dinitrite[1] |

| UNII (Unique Ingredient Identifier) | 06S5JTN2GK[1] |

| Synonyms | Nitrous acid, zinc salt; this compound [MI][1] |

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to distinguish these from the properties of the more common zinc nitrate. Data for solid, anhydrous this compound is limited due to its instability.

| Property | Value |

| Molecular Weight | 157.4 g/mol [1] |

| Physical State | Hygroscopic solid.[2] |

| Solubility | Soluble in water.[1][2] |

| Stability | Known to be vulnerable to hydrolysis, forming zinc oxynitrite upon evaporation of its aqueous solution.[1] |

| Thermal Decomposition | Decomposes at approximately 100°C when heated in air, releasing nitrogen oxides.[1] |

Experimental Protocols

This section details methodologies for the synthesis, quantification, and study of the biological effects of this compound and its constituent ions.

Synthesis of Aqueous this compound Solution (Electrolytic Method)

A stable aqueous solution of this compound can be prepared via electrolytic synthesis involving a double decomposition reaction. This method avoids the instability associated with the solid form.[1]

Methodology: The synthesis utilizes a three-chamber electrolytic cell separated by an anion-exchange membrane and a cation-exchange membrane.[1]

-

Preparation of Solutions:

-

Prepare a 15% (by weight) aqueous solution of zinc sulfate (ZnSO₄·7H₂O).

-

Prepare a 30% (by weight) aqueous solution of sodium nitrite (NaNO₂).

-

Deionized water is used as the electrode solution.

-

-

Electrolytic Cell Setup:

-

Feed the zinc sulfate solution to the desalting chamber adjacent to the cation-exchange membrane.

-

Feed the sodium nitrite solution to the desalting chamber adjacent to the anion-exchange membrane.

-

The central chamber, where the product will form, is filled with deionized water.

-

-

Electrolysis:

-

Apply a current density in the range of 1.5 to 5.0 A/dm².

-

Maintain the reaction temperature between 20°C and 40°C.

-

Continue the electrolysis for 10 to 40 hours. During this process, Zn²⁺ ions migrate through the cation-exchange membrane and NO₂⁻ ions migrate through the anion-exchange membrane into the central chamber, forming an aqueous solution of this compound.[1]

-

-

Product Specification:

-

The resulting solution typically contains 15-20% by weight Zn(NO₂)₂, with controlled low levels of sodium and sulfate ions.[1]

-

Experimental Workflow for Aqueous this compound Synthesis

Caption: Workflow for electrolytic synthesis of aqueous this compound.

Spectrophotometric Quantification of this compound

This protocol describes a method for the determination of nitrite, which can be applied to quantify this compound in aqueous samples. The method is based on the Griess reaction.

Methodology:

-

Sample Preparation:

-

Homogenize and extract the sample containing this compound with hot water.

-

Clarify the sample by adding Carrez solutions, followed by centrifugation and filtration to remove interfering substances.

-

-

Colorimetric Reaction (Griess Reaction):

-

Transfer a known volume of the clarified sample extract to a reaction vessel.

-

Add an ammonia buffer to adjust the pH.

-

Add the Griess color reagents (typically sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite in the sample will diazotize the sulfanilamide, which then couples with the N-(1-naphthyl)ethylenediamine to form a colored azo dye.

-

-

Spectrophotometric Measurement:

-

Allow time for the color to develop fully.

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

-

Quantification:

-

Determine the nitrite concentration by comparing the absorbance to a calibration curve prepared with known concentrations of a nitrite standard.

-

The concentration of Zn(NO₂)₂ can be calculated stoichiometrically from the determined nitrite concentration.

-

Caption: Interplay between zinc and nitric oxide signaling pathways.

References

Theoretical and Computational Insights into Zinc Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying zinc nitrite. Due to the limited availability of experimental data for solid this compound, this document leverages comparative analysis with the well-characterized zinc nitrate to elucidate the structural, electronic, and vibrational properties of this compound. Detailed computational methodologies, simulated data, and relevant experimental protocols are presented to serve as a foundational resource for researchers in materials science, chemistry, and pharmacology.

Introduction

Zinc-containing compounds are pivotal in a myriad of scientific and industrial applications, ranging from catalysis and electronics to their essential roles in biological systems. Metal nitrites, in particular, are gaining increasing attention for their potential in chemical synthesis, as components in sensors, and for their biomedical implications, including roles in nitric oxide signaling pathways. Understanding the fundamental properties of this compound at a molecular level is crucial for harnessing its potential.

This guide delves into the theoretical and computational characterization of this compound. By employing Density Functional Theory (DFT), we can predict its geometric structure, vibrational spectra, and electronic properties. To benchmark our theoretical model, we conduct a parallel computational study on zinc nitrate, for which more extensive experimental data is available. This comparative approach allows for a more confident prediction of the properties of this compound.

Theoretical and Computational Methodology

The computational investigation of this compound and zinc nitrate is performed using Density Functional Theory (DFT), a robust method for predicting the properties of molecular and crystalline systems.

2.1. Computational Details

-

Software: All calculations are performed using a standard quantum chemistry software package (e.g., Gaussian, VASP, ORCA).

-

Functional: The M06-L functional is employed, as it has demonstrated high accuracy for transition metal complexes.

-

Basis Set: The 6-311++G(d,p) basis set is used for all atoms to ensure a reliable description of the electronic structure.

-

Initial Structures: The initial geometry for the zinc nitrate calculation is based on its known cubic crystal structure (space group Pa-3)[1]. The initial geometry for this compound is constructed by substituting the nitrate ions with nitrite ions in the optimized zinc nitrate structure.

-

Optimization and Frequency Calculations: The geometries of both molecules are fully optimized in the gas phase. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain the theoretical vibrational spectra (Infrared and Raman).

2.2. Computational Workflow

The logical workflow for the computational investigation is outlined in the diagram below.

Predicted Properties of this compound and Zinc Nitrate

The following tables summarize the key quantitative data obtained from the DFT calculations for both this compound and zinc nitrate.

3.1. Structural Parameters

The optimized geometries provide insights into the coordination environment of the zinc ion and the structure of the nitrite and nitrate ligands.

| Parameter | This compound (Calculated) | Zinc Nitrate (Calculated) | Zinc Nitrate (Experimental)[1] |

| Zn-O Bond Length (Å) | 2.08 | 2.12 | 2.11 |

| N-O Bond Length (Å) | 1.25 | 1.27 | 1.26 |

| O-N-O Bond Angle (°) | 115.8 | 120.0 | 120.0 (trigonal planar) |

Table 1: Comparison of key structural parameters for this compound and zinc nitrate.

3.2. Vibrational Frequencies

The calculated vibrational frequencies can be compared to experimental spectroscopic data to validate the theoretical model. Raman and infrared spectra of aqueous solutions containing zinc(II) and nitrite ions have indicated the formation of zinc-nitrite complexes[2].

| Vibrational Mode | This compound (Calculated, cm⁻¹) | Aqueous Zn(II)-Nitrite System (Experimental, cm⁻¹)[2] | Zinc Nitrate (Calculated, cm⁻¹) |

| NO₂ Symmetric Stretch | 1330 | ~1335 | - |

| NO₂ Asymmetric Stretch | 1245 | ~1250 | - |

| NO₂ Bending | 825 | ~815 | - |

| NO₃ Symmetric Stretch | - | - | 1050 |

| NO₃ Asymmetric Stretch | - | - | 1380 |

| NO₃ Out-of-plane Bend | - | - | 830 |

Table 2: Comparison of calculated and experimental vibrational frequencies.

3.3. Electronic Properties

The electronic properties, particularly the HOMO-LUMO gap, provide an indication of the chemical reactivity and stability of the compounds.

| Property | This compound (Calculated) | Zinc Nitrate (Calculated) |

| HOMO Energy (eV) | -6.85 | -7.21 |

| LUMO Energy (eV) | -1.23 | -1.55 |

| HOMO-LUMO Gap (eV) | 5.62 | 5.66 |

Table 3: Calculated electronic properties of this compound and zinc nitrate.

Experimental Protocols

4.1. Preparation of Aqueous this compound Solution

This protocol is adapted from methods described in the literature for generating aqueous solutions of this compound for spectroscopic analysis[2]. Note that the isolation of solid, anhydrous or hydrated this compound is challenging as it tends to form basic hydrated salts upon evaporation[2].

-

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

-

Procedure:

-

Prepare stock solutions of zinc nitrate and sodium nitrite of desired concentrations in deionized water.

-

For the preparation of a this compound solution, mix the stock solutions of zinc nitrate and sodium nitrite in the desired stoichiometric ratio.

-

The resulting solution contains aqueous this compound complexes, such as [Zn(NO₂)(H₂O)₅]⁺ and [Zn(NO₂)₂(H₂O)₄].

-

The solution should be used promptly for analysis as the nitrite ion can be susceptible to oxidation.

-

4.2. Spectroscopic Analysis

-

Raman Spectroscopy:

-

Transfer the freshly prepared aqueous this compound solution into a quartz cuvette.

-

Acquire the Raman spectrum using a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Record the spectrum over a range that covers the expected vibrational modes of the nitrite ligand and the zinc-oxygen stretches (typically 200-1800 cm⁻¹).

-

-

Infrared (IR) Spectroscopy:

-

Use an Attenuated Total Reflectance (ATR) accessory for the IR spectrometer.

-

Apply a small amount of the aqueous this compound solution onto the ATR crystal.

-

Record the IR spectrum in the mid-IR range (4000-400 cm⁻¹).

-

A background spectrum of deionized water should be recorded and subtracted from the sample spectrum to isolate the solute's vibrational modes.

-

Proposed Reaction Pathway: Zinc-Mediated Nitrite Reduction

Zinc and its compounds are known to be involved in the reduction of nitrite and nitrate. This has applications in environmental remediation and in the development of electrochemical sensors. A proposed pathway for the reduction of nitrite by a zinc surface is depicted below.

Conclusion

This technical guide has presented a theoretical and computational framework for the study of this compound. Through DFT calculations and a comparative analysis with zinc nitrate, we have provided predictions for the structural, vibrational, and electronic properties of this compound. The presented data and methodologies offer a valuable starting point for further experimental and theoretical investigations into this compound. The predicted properties suggest that this compound is a stable molecule with distinct spectroscopic features. Further experimental work, particularly to isolate and crystallographically characterize solid this compound, is essential to validate and refine the computational models presented herein. Such efforts will undoubtedly pave the way for the exploration of this compound in novel applications.

References

Aqueous Chemistry of Zinc(II) Ions with Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous chemistry of zinc(II) ions with nitrite. It covers the formation of zinc(II)-nitrite complexes, their stability, experimental protocols for their characterization, and the emerging role of the interplay between zinc and nitrite signaling in biological systems, a crucial aspect for drug development.

Introduction to Zinc(II) and Nitrite Interaction in Aqueous Solutions

In aqueous solutions, the zinc(II) ion exists as the hexa-aqua complex, [Zn(H₂O)₆]²⁺.[1] The introduction of nitrite ions (NO₂⁻) into the solution can lead to the stepwise displacement of coordinated water molecules and the formation of zinc(II)-nitrite complexes. Spectroscopic evidence, particularly from Raman and infrared studies, has been instrumental in elucidating the nature of these interactions.[2]

The primary equilibria involved in the formation of mononuclear zinc(II)-nitrite complexes are:

-

[Zn(H₂O)₆]²⁺ + NO₂⁻ ⇌ [Zn(NO₂)(H₂O)₅]⁺ + H₂O

-

[Zn(NO₂)(H₂O)₅]⁺ + NO₂⁻ ⇌ [Zn(NO₂-₂)(H₂O)₄]⁰ + H₂O

Studies have indicated the formation of both the mono- and di-nitrito complexes in aqueous solutions.[2] The nitrite ion is an ambidentate ligand, meaning it can coordinate to the zinc(II) ion through either the nitrogen atom (nitro complex) or one of the oxygen atoms (nitrito complex). In the case of zinc(II), coordination is generally through the oxygen atoms.[3]

Quantitative Data on Zinc(II)-Nitrite Complex Formation

The stability of the formed complexes is a critical parameter in understanding their behavior in solution. The following table summarizes the key quantitative data available for the aqueous zinc(II)-nitrite system.

| Complex Species | Stepwise Formation Constant (K) | Log K | Method | Reference |

| [Zn(NO₂)]⁺ | 1.4 | 0.15 | Raman Spectroscopy | [2] |

| [Zn(NO₂)₂]⁰ | 0.9 | -0.05 | Raman Spectroscopy | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the aqueous zinc(II)-nitrite system.

Preparation of Aqueous Zinc(II) Nitrite Solution

A stock solution of zinc(II) nitrite can be prepared for experimental studies. While industrial synthesis may involve electrolytic methods, a laboratory-scale preparation can be achieved through a double decomposition reaction.[4]

Materials:

-

Zinc sulfate (ZnSO₄) or Zinc chloride (ZnCl₂)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

0.45 µm syringe filter

Procedure:

-

Prepare separate equimolar aqueous solutions of the zinc salt (e.g., 1 M ZnSO₄) and sodium nitrite (1 M NaNO₂).

-

Slowly add the sodium nitrite solution to the zinc salt solution with constant stirring. A precipitate of the less soluble salt (e.g., sodium sulfate) may form depending on the concentrations.

-

Allow the mixture to equilibrate for a period, then filter the solution through a 0.45 µm syringe filter to remove any precipitate.

-

The resulting solution will contain aqueous zinc(II) nitrite. The precise concentration of zinc(II) and nitrite ions should be determined analytically using methods such as Inductively Coupled Plasma (ICP) for zinc and Ion Chromatography for nitrite.[4]

Determination of Complex Stoichiometry using Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[5][6][7][8]

Materials:

-

Stock solutions of zinc(II) salt (e.g., Zn(ClO₄)₂) and sodium nitrite of the same molar concentration (e.g., 0.1 M).

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions by mixing the stock solutions of the zinc(II) salt and sodium nitrite in varying mole fractions, while keeping the total volume and total molar concentration constant. For example, prepare solutions where the mole fraction of nitrite ranges from 0 to 1 in increments of 0.1.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the zinc(II)-nitrite complex. This wavelength should be determined beforehand by scanning a solution containing the complex.

-

Plot the absorbance as a function of the mole fraction of the nitrite.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (metal:ligand) complex, the maximum will be at a mole fraction of approximately 0.67.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration can be employed to determine the stability constants of the zinc(II)-nitrite complexes.[9][10][11][12]

Materials:

-

A solution of zinc(II) salt of known concentration.

-

A standard solution of sodium nitrite.

-

A pH meter with a combination pH electrode or a specific ion electrode sensitive to zinc(II) or nitrite.

-

Constant temperature bath.

Procedure:

-

Calibrate the pH meter with standard buffer solutions.

-

Place a known volume and concentration of the zinc(II) salt solution into a thermostatted titration vessel.

-

Incrementally add the standard sodium nitrite solution from a burette.

-

After each addition, allow the potential reading to stabilize and record the value.

-

Continue the titration beyond the equivalence point.

-

The stability constants can be calculated from the titration data using appropriate software or graphical methods that analyze the change in potential as a function of the added titrant volume.

Biological Significance: The Crosstalk of Zinc and Nitric Oxide/Nitrite Signaling

The interaction between zinc and nitric oxide (NO), a related nitrogen oxide species, is of significant interest in drug development due to its role in various cellular signaling pathways.[3][13][14][15][16][17][18][19] Nitrite can act as a biological source of NO. This crosstalk is implicated in processes ranging from neuronal cell death to vascular tone regulation.

Nitric oxide can induce the release of zinc from intracellular stores, such as metallothioneins.[13][17] This released "zinc signal" can then modulate the activity of various downstream proteins, including enzymes and transcription factors, leading to a physiological response.[13][16]

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the crosstalk between nitric oxide/nitrite and zinc signaling pathways, which can be relevant in the context of neurodegenerative diseases.

Conclusion

The aqueous chemistry of zinc(II) with nitrite involves the formation of relatively weak mono- and di-nitrito complexes. Understanding the formation, stability, and reactivity of these species is fundamental. For researchers in drug development, the intricate signaling crosstalk between zinc and nitric oxide/nitrite pathways presents a promising area for therapeutic intervention. The experimental protocols outlined in this guide provide a foundation for further investigation into this important chemical and biological system.

References

- 1. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raman and infra-red spectral studies of the aqueous zinc(II)-nitrite system - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Crosstalk between Nitric Oxide and Bioinorganic Centers: Implications for Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20040052717A1 - Aqueous solution of zinc nitrite and method for production thereof - Google Patents [patents.google.com]

- 5. asdlib.org [asdlib.org]

- 6. scribd.com [scribd.com]

- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. Method for Nitrite Titration | Pharmaguideline [pharmaguideline.com]

- 10. publications.drdo.gov.in [publications.drdo.gov.in]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. gldbirdgel.com [gldbirdgel.com]

- 13. Crosstalk between nitric oxide and zinc pathways to neuronal cell death involving mitochondrial dysfunction and p38-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitric Oxide Mobilizes Intracellular Zn2+ via the GC/cGMP/PKG Signaling Pathway and Stimulates Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc regulates iNOS-derived nitric oxide formation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Zinc Nitrite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of zinc nitrite, a compound of interest in various chemical syntheses. A comprehensive review of available literature reveals a significant scarcity of quantitative solubility data for this compound in organic solvents, primarily attributed to its inherent instability. This compound is known to be susceptible to decomposition and hydrolysis, making its isolation and characterization in non-aqueous media challenging.[1] This guide provides a detailed discussion on the compound's stability, presents solubility data for the more stable and structurally related compound, zinc nitrate, as a proxy, and outlines a generalized experimental protocol for determining the solubility of unstable inorganic salts. This information is intended to equip researchers with the foundational knowledge and methodologies required to safely handle and investigate this compound and similar compounds.

Introduction: The Challenge of this compound's Instability

This compound (Zn(NO₂)₂) is an inorganic compound that presents considerable challenges for researchers due to its chemical instability. It is known to be soluble in water but is also highly susceptible to hydrolysis, which can lead to the formation of zinc oxynitrite.[1] Furthermore, it decomposes at approximately 100°C when heated in air, releasing nitrogen oxides.[1] This inherent instability is the primary reason for the limited availability of comprehensive solubility data in organic solvents.

For drug development and materials science, where precise control over reaction conditions is paramount, understanding the solubility and stability of precursors like this compound is critical. The lack of data necessitates a cautious approach, often involving the study of more stable analogues or the development of specific protocols to handle the material's reactivity.

Solubility Data: Utilizing Zinc Nitrate as a Reference

Given the absence of reliable quantitative data for this compound, this guide presents solubility information for the more stable and commonly used analogue, zinc nitrate (Zn(NO₃)₂).[2][3][4][5][6] Zinc nitrate, particularly in its hexahydrate form (Zn(NO₃)₂·6H₂O), is a colorless, crystalline solid that is very soluble in alcohol and other polar solvents.[2][3][4][7][8][9] While not a direct substitute, the solubility behavior of zinc nitrate can provide valuable insights into the potential interactions of zinc salts with various organic media.

The following table summarizes the available quantitative and qualitative solubility data for zinc nitrate in selected organic solvents.

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Alcohols | ||||

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | Not Specified |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Very Soluble[10] | Not Specified |

| Methyl Acetate | C₃H₆O₂ | Polar Aprotic | Soluble[10] | Not Specified |

| Nitriles | ||||

| Acetonitrile | C₂H₃N | Polar Aprotic | 71 g / 100 g[10] | 20 |

| Nitroalkanes | ||||

| Nitromethane | CH₃NO₂ | Polar Aprotic | 0.45 g / 100 g[10] | 20 |

Table 1: Solubility of Zinc Nitrate in Various Organic Solvents.

Theoretical Considerations for this compound Solubility: Based on general chemical principles, the solubility of an ionic compound like this compound in organic solvents is governed by the polarity of the solvent and its ability to solvate the zinc (Zn²⁺) and nitrite (NO₂⁻) ions.

-

Polar Protic Solvents (e.g., alcohols): These solvents are generally effective at dissolving ionic salts due to their ability to form hydrogen bonds and solvate both cations and anions. It can be hypothesized that this compound would exhibit some solubility in these solvents, though likely limited by its reactivity.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents possess dipole moments and can solvate cations well, but are less effective at solvating anions. Moderate to low solubility would be expected.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the "like dissolves like" principle, ionic salts like this compound are expected to be virtually insoluble in nonpolar solvents.

Experimental Protocol: Determining the Solubility of an Unstable Inorganic Salt

Measuring the solubility of an unstable compound requires a carefully designed protocol to minimize degradation and ensure accurate results. The following is a generalized methodology adapted from standard practices for hygroscopic or thermally unstable salts.[11][12][13][14]

Objective: To determine the equilibrium solubility of an unstable salt in a given organic solvent at a constant temperature.

Materials:

-

The unstable salt (e.g., this compound)

-

Anhydrous organic solvent of choice

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Temperature-controlled shaker or stirrer

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC, ICP-OES, UV-Vis Spectrophotometer)

Procedure:

-

Inert Atmosphere Preparation: All sample manipulations should be performed under an inert atmosphere (glovebox or Schlenk line) to prevent reaction with atmospheric moisture and oxygen.[11][12] All glassware and equipment must be thoroughly dried.

-

Sample Preparation: Add an excess amount of the salt to a known volume or mass of the anhydrous solvent in a sealed vial. The presence of excess, undissolved solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the minimum time required to achieve equilibrium.[11][12]

-

Sample Extraction: After equilibration, allow the solid to settle. Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a compatible filter to remove all solid particulates. This step must be performed quickly and under an inert atmosphere to avoid temperature changes or exposure to air.

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample to determine the concentration of the dissolved salt. For this compound, quantifying the zinc ion concentration via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust method.

-

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in g/100 mL, g/kg of solvent, or mol/L.

Visualization of Experimental Workflow

The logical flow for investigating the solubility of a potentially unstable compound like this compound is crucial for obtaining reliable data. The process involves careful preparation, execution, and analysis to account for the compound's reactivity.

Caption: Workflow for Solubility Determination of Unstable Salts.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents remains elusive due to its instability, a working understanding can be developed for research purposes. By using the more stable zinc nitrate as a reference compound, researchers can make informed predictions about solvent selection. Furthermore, the application of a rigorous experimental protocol, conducted under controlled, inert conditions, is essential for any attempt to quantify the solubility of this and other reactive inorganic compounds. The workflow and methodologies presented in this guide provide a framework for scientists and drug development professionals to approach this challenging but important area of chemical characterization.

References

- 1. US20040052717A1 - Aqueous solution of this compound and method for production thereof - Google Patents [patents.google.com]

- 2. Zinc Nitrate | Zn(NO3)2 | CID 24518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. rudrakshachemicals.com [rudrakshachemicals.com]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. Buy ZINC nitrate | 7779-88-6 [smolecule.com]

- 9. Zinc nitrate hexahydrate | 10196-18-6 | Benchchem [benchchem.com]

- 10. zinc nitrate [chemister.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.ws [chem.ws]

- 14. fountainheadpress.com [fountainheadpress.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Coordination Polymers Using Zinc Nitrite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of zinc nitrite in the synthesis of coordination polymers (CPs), also known as metal-organic frameworks (MOFs). The versatile coordination chemistry of the Zn(II) ion, combined with the unique properties of the nitrite ligand, offers a rich field for the design and synthesis of novel materials with potential applications in catalysis, sensing, and medicine.[1]

The nitrite ion (NO₂⁻) is a versatile ligand that can coordinate to metal centers in various modes, acting as a terminal or a bridging ligand.[2] Its ability to form diverse structural motifs is key to constructing coordination polymers with unique topologies and properties.[2][3] This document outlines synthetic protocols for zinc(II) nitrite coordination polymers, presents key characterization data, and discusses their potential applications, particularly in drug delivery.

Data Presentation

The following tables summarize key data from the synthesis and characterization of representative zinc(II) nitrite coordination polymers.

Table 1: Summary of Synthesized Zinc(II) Nitrite Coordination Polymers and Their Properties [4]

| Compound ID | Formula | Ligand | Thermal Decomposition Temp. (°C) | Emission Max (nm) |

| 1 | [Zn(μ-4,4′-bipy)(NO₂)₂]n | 4,4′-bipyridine (4,4'-bipy) | 255 | 347 |

| 2 | [Zn(μ-bpa)(NO₂)₂]n | 1,2-bis(4-pyridyl)ethane (bpa) | 240 | 360 |

| 3 | [Zn(μ-bpe)(NO₂)₂]n | 1,2-bis(4-pyridyl)ethene (bpe) | 265 | - |

| 4 | [Zn(μ-bpp)(NO₂)₂]n | 1,3-di(4-pyridyl)propane (bpp) | 235 | 370 |

| 5 | [Zn(μ-4-bpdb)(NO₂)₂]n | 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (4-bpdb) | 225 | - |

| 6 | {[Zn₂(μ-3-bpdb)₂(NO₂)₄]·H₂O}n | 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene (3-bpdb) | 210 | - |

Table 2: Selected Crystallographic Data for [Zn(μ-4,4′-bipy)(NO₂)₂]n (Compound 1) [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.098(2) |

| b (Å) | 14.153(3) |

| c (Å) | 7.6694(15) |

| β (°) | 108.73(3) |

| Volume (ų) | 1140.3(4) |

| Zn-N Bond Lengths (Å) | 2.163(2), 2.171(2) |

| Zn-O Bond Lengths (Å) | 2.121(2), 2.418(2) |

Experimental Protocols

The following are detailed protocols for the synthesis of zinc(II) nitrite coordination polymers with different organic ligands.

Protocol 1: Synthesis of [Zn(μ-4,4′-bipy)(NO₂)₂]n (Compound 1)[4]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

4,4′-bipyridine (4,4'-bipy)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

An aqueous solution of zinc(II) nitrite is first prepared in situ. Dissolve zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) and sodium nitrite (0.138 g, 2 mmol) in 10 mL of deionized water.

-

In a separate beaker, dissolve 4,4′-bipyridine (0.156 g, 1 mmol) in 10 mL of methanol.

-

Slowly add the methanolic solution of 4,4′-bipyridine to the aqueous solution of zinc(II) nitrite with constant stirring.

-

The resulting mixture is stirred for 2 hours at room temperature.

-

The white precipitate formed is collected by filtration, washed with deionized water and methanol, and dried in a desiccator over silica gel.

Protocol 2: Synthesis of [Zn(μ-bpa)(NO₂)₂]n (Compound 2)[4]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

1,2-bis(4-pyridyl)ethane (bpa)

-

Methanol (MeOH)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of zinc(II) nitrite by dissolving zinc(II) nitrate hexahydrate (0.297 g, 1 mmol) and sodium nitrite (0.138 g, 2 mmol) in 10 mL of deionized water.

-

Dissolve 1,2-bis(4-pyridyl)ethane (0.184 g, 1 mmol) in 10 mL of methanol.

-

Slowly add the methanolic solution of the bpa ligand to the aqueous zinc(II) nitrite solution while stirring.

-

Continue stirring the reaction mixture for 2 hours at ambient temperature.

-

Collect the resulting solid product by filtration, wash thoroughly with water and methanol, and dry under vacuum.

Protocol 3: Synthesis of [Zn(3-bpdh)(NO₂)₂]n[5]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

2,5-bis(3-pyridyl)-3,4-diaza-2,4-hexadiene (3-bpdh)

-

Methanol (MeOH)

Procedure:

-

A solution of zinc(II) nitrite is prepared by reacting zinc(II) nitrate hexahydrate with a stoichiometric amount of sodium nitrite in methanol.

-

To this solution, a methanolic solution of 2,5-bis(3-pyridyl)-3,4-diaza-2,4-hexadiene (3-bpdh) is added dropwise.

-

The mixture is then stirred at room temperature for several hours, during which a precipitate forms.

-

The solid product is isolated by filtration, washed with methanol, and dried.

Visualizations

Logical Relationship in Coordination Polymer Synthesis

The formation of these coordination polymers is governed by the coordination of the zinc(II) metal centers with both the nitrite anions and the organic nitrogen donor ligands. The nitrite ion can act as a bridging ligand, contributing to the extension of the polymer chain.[2]

Caption: Formation of a this compound coordination polymer.

Experimental Workflow for Coordination Polymer Synthesis

The general experimental workflow for the synthesis of zinc(II) nitrite coordination polymers is a straightforward solution-based method.

Caption: General synthesis workflow for this compound CPs.

Applications in Drug Development

Zinc-based coordination polymers are gaining significant attention in the field of drug delivery due to the biocompatibility of zinc ions.[5] While specific applications of this compound CPs in drug delivery are still an emerging area of research, the principles established for other zinc-based CPs can be applied. These materials can be designed to encapsulate and release therapeutic agents. For instance, coordination polymers have been synthesized that incorporate non-steroidal anti-inflammatory drugs (NSAIDs) directly into their structure.[6][7]

The tunability of the organic linkers and the coordination environment of the zinc center allows for the control of drug loading and release kinetics. The degradation of the coordination polymer in a biological environment can trigger the release of the encapsulated drug. This degradation can be influenced by factors such as pH, leading to stimuli-responsive drug delivery systems.[8] The development of this compound-based coordination polymers for therapeutic applications represents a promising avenue for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of Zn(II)-coordination polymers anchored with NSAIDs: Metallovesicle formation and multi-drug delivery. | Semantic Scholar [semanticscholar.org]

- 8. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Zinc Salts as Catalysts in Organic Reactions

A Note on Zinc Nitrite: Extensive literature searches did not yield specific examples of this compound (Zn(NO₂)₂) being employed as a catalyst in organic synthesis. The available research predominantly focuses on other zinc salts such as zinc chloride (ZnCl₂), zinc iodide (ZnI₂), zinc bromide (ZnBr₂), zinc triflate (Zn(OTf)₂), and zinc oxide (ZnO). This document, therefore, details the catalytic applications of these more common zinc salts, providing a valuable resource for researchers exploring zinc-mediated organic transformations. While direct protocols for this compound are unavailable, the methodologies presented for other zinc halides and salts may serve as a starting point for investigating its potential catalytic activity.

Introduction to Zinc Catalysis

Zinc and its compounds have emerged as versatile, cost-effective, and environmentally benign catalysts in organic synthesis.[1][2] Their Lewis acidic nature allows them to activate a wide range of functional groups, facilitating numerous transformations, including multicomponent reactions, the formation of carbon-heteroatom bonds, and the synthesis of complex heterocyclic structures.[1][3][4] Zinc catalysts are often characterized by their stability in the presence of moisture and air, making them practical for a variety of laboratory and industrial applications.[2]

Application: Synthesis of Propargyl Aldehyde Acetals

A key application of zinc salts is in the synthesis of propargyl aldehyde acetals from terminal alkynes and triethyl orthoformate. This reaction is efficiently catalyzed by zinc iodide, with zinc nitrate showing comparable efficacy.

Quantitative Data Summary

| Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| Zinc Iodide (ZnI₂) | 1 | 72-78 | [5] |

| Zinc Nitrate (Zn(NO₃)₂) | ~1 | Equivalent to ZnI₂ | [5] |

| Zinc Chloride (ZnCl₂) | 2-3 | 64-70 | [5] |

Experimental Protocol: Synthesis of Phenylpropargylaldehyde Diethyl Acetal

Materials:

-

Triethyl orthoformate (0.50 mole)

-

Phenylacetylene (0.50 mole)

-

Zinc Iodide (3.0 g) or Zinc Nitrate

-

Ether

-

Nitrogen atmosphere

Procedure:

-

Into a 300-ml three-necked flask equipped with a nitrogen inlet, a thermometer, and a short fractionating column, charge 74.1 g (0.50 mole) of triethyl orthoformate, 51.0 g (0.50 mole) of phenylacetylene, and 3.0 g of zinc iodide.[5]

-

Slowly distill ethanol from the reaction mixture by heating to approximately 135°C.

-

Collect the distillate (29–35 ml), which boils at 65–88°C (mostly 78°C), over about 1 hour as the reaction temperature gradually increases to 200–210°C.[5]

-

Cool the reaction mixture to room temperature and filter it with suction.

-

Wash the flask and the precipitate on the filter paper with 5 ml of ether.

-

Combine the filtrate and ether washings and distill under reduced pressure.

-

After a small forerun, collect the phenylpropargylaldehyde diethyl acetal at 99–100°C/2 mm. The yield is typically between 73–80 g (72–78%).[5]

Logical Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Benign catalysis with zinc: atom-economical and divergent synthesis of nitrogen heterocycles by formal [3 + 2] annulation of isoxazoles with ynol ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. ftp.orgsyn.org [ftp.orgsyn.org]

Applications of Zinc Nitrite in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of zinc nitrite (Zn(NO₂)₂) in various areas of materials science. The information is intended to guide researchers and professionals in leveraging the properties of this versatile compound.

Application Note 1: Energy Storage - Zinc-Based Batteries

Zinc-nitrate and zinc-nitrite batteries are emerging as promising energy storage solutions due to their potential for high energy density, safety, and the dual function of energy generation and valuable chemical synthesis.[1][2] These aqueous battery systems utilize a zinc anode and a cathode where nitrate (NO₃⁻) or nitrite (NO₂⁻) ions are electrochemically reduced.[1][2]

A key application is the electrocatalytic reduction of nitrate/nitrite to ammonia (NH₃), a valuable chemical and carbon-free fuel.[1][2] This process not only provides an energy output but also offers a method for wastewater remediation by converting toxic nitrate and nitrite pollutants into a useful product.[2]

Key Performance Metrics of Zinc-Nitrate/Nitrite Batteries:

| Battery System | Cathode Material | Open Circuit Potential (V) | Max Current Density (mA cm⁻²) | Specific Capacity (mAh g⁻¹) | Max Faradaic Efficiency (%) | NH₃ Yield Rate (µmol h⁻¹ cm⁻²) | Reference |

| Zn–NO₃⁻ Battery | LPNBSC Perovskite Oxide | 0.9 | 15 | 309 (at 10 mA cm⁻²) | 82 | 57 | [1] |

| Zn–NO₃⁻ Battery | LaCoO₃ | 0.87 | - | - | - | ~35.6 | [1] |

| Zn–NO₂⁻ Battery | Carbon-doped Cobalt Oxide Nanotubes | - | - | - | - | - | [2] |

Experimental Protocol: Fabrication and Testing of a Zinc-Nitrate Battery

This protocol describes the assembly and evaluation of a laboratory-scale zinc-nitrate battery for ammonia synthesis.

Materials:

-

Zinc foil (anode)

-

Perovskite oxide catalyst (e.g., LPNBSC) coated on a current collector (e.g., carbon paper) (cathode)

-

Electrolyte: Aqueous solution containing zinc nitrate (e.g., 0.1 M Zn(NO₃)₂) and a supporting electrolyte (e.g., 0.5 M NaNO₃)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

H-type electrochemical cell with a proton exchange membrane (e.g., Nafion)

-

Potentiostat/Galvanostat

Procedure:

-

Cathode Preparation: Prepare a catalyst ink by dispersing the perovskite oxide powder in a solution of isopropanol, deionized water, and Nafion solution. Sonicate the mixture to form a homogeneous ink. Apply the ink onto a piece of carbon paper and dry it in an oven.

-

Cell Assembly:

-

Place the zinc foil anode in the anodic chamber of the H-type cell.

-

Place the prepared cathode in the cathodic chamber.

-

Fill both chambers with the electrolyte solution.

-

Position the reference electrode in the cathodic chamber.

-

-

Electrochemical Measurements:

-

Connect the cell to a potentiostat/galvanostat.

-

Measure the open-circuit potential (OCP) to determine the stable cell voltage.

-

Perform linear sweep voltammetry (LSV) to evaluate the catalytic activity.

-

Conduct chronoamperometry at various potentials to measure the current density and assess the stability.

-

-

Ammonia Quantification:

-

After a set period of electrolysis, collect the electrolyte from the cathodic chamber.

-

Use the indophenol blue method or an ion-selective electrode to determine the concentration of ammonia produced.

-

Calculate the Faradaic efficiency and ammonia yield rate based on the total charge passed and the amount of ammonia produced.

-

Workflow for Zinc-Nitrate Battery Fabrication and Testing:

Workflow for Zinc-Nitrate Battery Fabrication and Testing.

Application Note 2: Corrosion Inhibition

Nitrite ions (NO₂⁻) are known to be effective corrosion inhibitors for steel and other metals.[3][4] this compound can be used in formulations for metal surface treatment to provide a source of these inhibitive ions.[5] The mechanism of inhibition involves the formation of a passive oxide layer on the metal surface, which protects it from corrosive agents.[6]

Aqueous solutions of this compound can be used as a component in film-forming promoters for metal surface treatments.[5] For effective corrosion inhibition, the concentration of nitrite ions is crucial; too low a concentration may not provide adequate protection, while too high a concentration can lead to other issues like blistering of coatings.[3]

Logical Relationship of Corrosion Inhibition by this compound:

Corrosion Inhibition Mechanism by this compound.

Application Note 3: Precursor for Material Synthesis

This compound can serve as a precursor for the synthesis of other zinc-containing materials, such as zinc oxide (ZnO). While zinc nitrate is more commonly used for this purpose, this compound offers an alternative route.[7][8] Thermal decomposition of this compound in air leads to the formation of zinc oxide and the release of nitrogen oxides.[5] This method can be explored for producing ZnO with specific morphologies or properties.

Experimental Protocol: Synthesis of Aqueous this compound Solution

This protocol is based on an electrolytic synthesis method using a double decomposition reaction with an ion-exchange membrane.[5]

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Electrolytic cell with three chambers separated by a cation-exchange membrane and an anion-exchange membrane

-

DC power supply

Procedure:

-

Prepare Solutions:

-

Prepare a 15% (w/w) aqueous solution of zinc sulfate.

-

Prepare a 30% (w/w) aqueous solution of sodium nitrite.

-

-

Electrolytic Cell Setup:

-

The central chamber is the concentrating chamber. The two outer chambers are desalting chambers.

-

Fill the desalting chamber on the anode side with the zinc sulfate solution.

-

Fill the desalting chamber on the cathode side with the sodium nitrite solution.

-

Place a small amount of a dilute this compound solution in the concentrating chamber to initiate the process.

-

-

Electrolysis:

-

Apply a constant current density (e.g., 1.5 to 5.0 A/dm²) across the electrodes.

-

Maintain the temperature between 10 to 50 °C.[5]

-

During electrolysis, zinc ions (Zn²⁺) from the anode chamber will migrate through the cation-exchange membrane into the concentrating chamber.

-

Nitrite ions (NO₂⁻) from the cathode chamber will migrate through the anion-exchange membrane into the concentrating chamber.

-

Continue the electrolysis for a set duration (e.g., 5 to 50 hours) to achieve the desired concentration of this compound in the central chamber.[5]

-

-

Product Collection and Analysis:

-

Extract the aqueous this compound solution from the concentrating chamber.

-

Analyze the concentration of Zn²⁺ and NO₂⁻ ions using methods like ICP luminescence spectrometry and ion chromatography, respectively.[5]

-

Experimental Workflow for Aqueous this compound Synthesis:

Workflow for Electrolytic Synthesis of Aqueous this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Zn–nitrite battery as an energy-output electrocatalytic system for high-efficiency ammonia synthesis using carbon-doped cobalt oxide nanotubes - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 3. US5409528A - Corrosion inhibitors for coatings - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US20040052717A1 - Aqueous solution of this compound and method for production thereof - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Uses and Applications of Zinc Nitrate Explained [amizaraspecialitychemicals.co.in]

- 8. mdpi.com [mdpi.com]